molecular formula C10H11N3O4 B8376195 1-[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanol

1-[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanol

Cat. No. B8376195
M. Wt: 237.21 g/mol
InChI Key: SXDULBUYYQGDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanol is a useful research compound. Its molecular formula is C10H11N3O4 and its molecular weight is 237.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

1-[5-[(3-nitropyrazol-1-yl)methyl]furan-2-yl]ethanol

InChI

InChI=1S/C10H11N3O4/c1-7(14)9-3-2-8(17-9)6-12-5-4-10(11-12)13(15)16/h2-5,7,14H,6H2,1H3

InChI Key

SXDULBUYYQGDAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)CN2C=CC(=N2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde (10.50 g, 47.47 mmol) in THF (479.2 mL) was treated at −78° C. with methylmagnesium bromide (47.47 mL of a 1M solution in THF, 47.47 mmol). The reaction mixture was stirred at −78° C. for 4 h. It was then poured in sat. aq. NH4Cl (450 mL). The aq. phase was extracted with EA (2×500 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound as a mixture with 5-(3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde. TLC: rf (50:50 hept-EA)=0.24. LC-MS-conditions 02: tR=0.78 min. 1H NMR (400 MHz, CDCl3) characteristic signals 81.53 (d, J=6.5 Hz, 3H), 2.15-2.24 (m, 1H), 4.81-4.91 (m, 1H), 5.35 (s, 2H), 6.24 (d, J=3.0 Hz, 1H), 6.43 (d, J=3.3 Hz, 1H), 6.89 (d, J=2.3 Hz, 1H), 7.49 (d, J=2.5 Hz, 1H).
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479.2 mL
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450 mL
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